molecular formula C13H16O3 B1601628 Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 65844-56-6

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1601628
CAS No.: 65844-56-6
M. Wt: 220.26 g/mol
InChI Key: LGHVETGTLVYZEO-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques: Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been involved in various synthetic pathways. For instance, Adachi (1973) details the synthesis of 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of this compound, using m-cresol and a Grignard reagent in a multistep process involving dehydration, Friedel-Crafts reaction, and methylation (Adachi, 1973).
  • Enantioselective Synthesis: Ainge et al. (2003) described a rapid, enantioselective synthesis of a closely related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, from 7-methoxy tetralone. This process highlights the compound's potential in stereoselective organic synthesis (Ainge et al., 2003).

Material Science and Solid-State Chemistry

  • Study of Molecular Conformations: Facey et al. (1996) investigated the solid-state disorder of two tetrahydronaphthalene derivatives using solid-state NMR and X-ray diffraction. This study provides insights into the dynamic disorder of molecules similar to this compound (Facey et al., 1996).

Synthesis of Natural Products and Analogs

  • Natural Product Synthesis: The compound has been used in the synthesis of natural products and their analogs. For instance, Serra (2015) describes the stereoselective synthesis of dihydroxycalamenene and methoxycalamenene, starting from a related tetrahydronaphthalene derivative (Serra, 2015).

Pharmaceutical and Medicinal Chemistry

  • Antiestrogenic Activity Study: Jones et al. (1979) explored the antiestrogenic activity of a dihydronaphthalene derivative, highlighting the potential pharmaceutical applications of compounds structurally related to this compound (Jones et al., 1979).

Properties

IUPAC Name

methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHVETGTLVYZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516678
Record name Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65844-56-6
Record name Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (6.0 g, 26 mmol) and 10% palladium on carbon (100 mg) in AcOH (120 mL), and concentrated sulfuric acid (780 μL) was allowed to stir under 30 psi of hydrogen for 2.5 h. The reaction mixture was diluted with chloroform, and filtered through Celite. The filtrate was washed with water (5×), dried over Na2SO4 and evaporated. The residue was purified by filtration through a pad of silica, to give methyl 7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylate as an oil (4.03 g, 71%). 1H NMR (300 MHz, CD3OD): δ 6.94 (d, 1H), 6.67-6.62 (m, 2H), 3.72 (s, 3H), 3.69 (s, 3H), 2.94-2.91 (m, 2H), 2.78-2.70 (m, 3H), and 2.18-2.09 (m, 1H), and 1.86-1.73 (m, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
780 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Reactant of Route 6
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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